2-Chloro-3'-fluorobenzophenone

Vue d'ensemble

Description

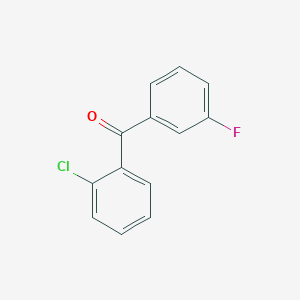

2-Chloro-3’-fluorobenzophenone is an organic compound with the molecular formula C13H8ClFO It is a derivative of benzophenone, where the hydrogen atoms at the 2 and 3’ positions have been replaced by chlorine and fluorine atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-3’-fluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the condensation of 2-chlorobenzoyl chloride with 3-fluoroaniline in the presence of a base such as pyridine. This reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to yield the desired ketone.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3’-fluorobenzophenone often involves large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or distillation techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3’-fluorobenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide or ethanol.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzophenones with various functional groups.

Reduction: 2-Chloro-3’-fluorobenzhydrol.

Oxidation: 2-Chloro-3’-fluorobenzoic acid.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Role as an Intermediate : The compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various derivatives that are essential in drug development and agricultural applications.

2. Pharmaceuticals

- Drug Development : 2-Chloro-3'-fluorobenzophenone is particularly valuable in developing drugs targeting central nervous system disorders. The compound's properties enable the creation of effective drug candidates with improved pharmacological profiles.

3. Material Science

- Polymer Synthesis : In material science, this compound is used to synthesize polymers and other materials with specific properties, such as enhanced thermal stability and chemical resistance. These materials are suitable for demanding applications, including coatings and adhesives.

4. Biological Studies

- Cellular Interaction Studies : Researchers utilize this compound to investigate the interactions of halogenated benzophenones with biological systems. It has been shown to influence cellular processes, including oxidative stress responses and metabolic pathways, making it a valuable tool in biochemical research .

Case Study 1: Pharmaceutical Applications

A study demonstrated the effectiveness of this compound as an intermediate in synthesizing a novel class of antipsychotic drugs. The resulting compounds exhibited improved efficacy in preclinical models compared to existing treatments, highlighting the compound's potential in psychiatric medicine.

Case Study 2: Material Science Innovations

In material science research, this compound was employed to develop a new polymer blend that exhibited superior UV resistance and mechanical strength. This advancement has implications for manufacturing durable outdoor materials.

Data Table: Applications Summary

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Enables complex molecule formation |

| Pharmaceuticals | Development of CNS-targeting drugs | Improved efficacy and safety profiles |

| Material Science | Synthesis of advanced polymers | Enhanced thermal stability and chemical resistance |

| Biological Studies | Investigating cellular interactions | Insights into oxidative stress pathways |

Mécanisme D'action

The mechanism of action of 2-Chloro-3’-fluorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways involved depend on the context of its use, such as in drug development or material science.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chlorobenzophenone: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

3-Fluorobenzophenone: Lacks the chlorine atom, affecting its reactivity and interaction with biological targets.

2,4-Dichlorobenzophenone: Contains an additional chlorine atom, which can influence its chemical properties and applications.

Uniqueness

2-Chloro-3’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Activité Biologique

2-Chloro-3'-fluorobenzophenone is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has a molecular formula of C13H8ClF and a molecular weight of approximately 232.66 g/mol. The compound features a benzophenone structure, characterized by two phenyl rings connected by a carbonyl group, with chlorine and fluorine substituents on the aromatic rings. This unique arrangement contributes to its diverse biological activities.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. A notable study demonstrated that derivatives of benzophenones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be as low as 8 μg/mL, indicating strong antibacterial efficacy .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including leukemia cells. The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key proteins such as p53 and Mdm2 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : It is believed that the compound binds to certain receptors or enzymes, leading to the activation of apoptotic pathways in cancer cells .

Study on Antimicrobial Activity

A study published in September 2023 evaluated various benzophenone derivatives for their antibacterial properties. The results indicated that this compound derivatives significantly inhibited biofilm formation in bacterial strains at concentrations below their MIC .

Study on Anticancer Potential

Another investigation assessed the cytotoxic effects of benzophenone derivatives on human cancer cell lines. The results showed that these compounds induced apoptosis and modulated protein expressions associated with cell cycle regulation, confirming their potential as therapeutic agents against cancer .

Comparative Analysis

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 8 | Antibacterial |

| Benzophenone Derivative A | 12 | Antibacterial |

| Benzophenone Derivative B | 15 | Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3'-fluorobenzophenone, and how can purity be optimized?

Synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution using fluorobenzene derivatives and chlorinated precursors. For high purity, employ continuous flow reactors to control reaction kinetics and minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical . Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chlorine at position 2, fluorine at position 3'). Fluorine's electron-withdrawing effect deshields adjacent protons, observable in H NMR splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 252.0452 for CHClFO) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity and identify byproducts .

Q. What safety protocols are essential given limited toxicity data?

While acute toxicity data are unavailable, structural analogs (e.g., chlorinated aromatics) suggest potential hepatotoxicity . Use PPE (gloves, goggles), handle in a fume hood , and store in airtight containers under inert gas (N). Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory reaction yields be resolved when varying solvents or catalysts?

Contradictions often arise from competing reaction pathways (e.g., para vs. ortho substitution). Use Design of Experiments (DoE) to systematically test variables:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while nonpolar solvents (toluene) may stabilize intermediates .

- Catalysts : Lewis acids like AlCl enhance electrophilic substitution but may degrade fluorinated products. Alternative catalysts (e.g., FeCl) reduce side reactions .

Statistical tools (e.g., ANOVA) identify significant factors affecting yield .

Q. What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution?

The chlorine atom at position 2 acts as a leaving group in SNAr reactions. Fluorine at position 3' exerts an electron-withdrawing effect , activating the aromatic ring and stabilizing the Meisenheimer intermediate. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (O tracking) elucidate rate-determining steps. Computational modeling (DFT) predicts transition states and regioselectivity .

Q. How can researchers assess interactions with biological targets (e.g., enzymes) for therapeutic potential?

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Fluorine's electronegativity may enhance hydrogen bonding with active sites .

- In Vitro Assays : Test inhibition of bacterial enzymes (e.g., β-lactamase) via fluorometric assays. IC values quantify potency .

- Metabolic Stability : Use liver microsomes to evaluate oxidative degradation pathways .

Q. What strategies address the lack of ecotoxicological data for environmental risk assessment?

- QSAR Models : Predict biodegradability and bioaccumulation using logP values (estimated at ~3.2 for this compound) .

- Microcosm Studies : Incubate the compound in soil/water systems to measure degradation half-life (t) and identify metabolites via LC-MS/MS .

- Algae/Crustacean Toxicity : Conduct acute toxicity tests (e.g., Daphnia magna LC) as preliminary ecotoxicity indicators .

Q. Data Contradiction Analysis

Example : Conflicting reports on the compound's stability under UV light.

- Resolution : Replicate experiments with controlled UV intensity (e.g., 254 nm vs. 365 nm). Use accelerated stability testing (ICH guidelines) to identify degradation products. FTIR and NMR track photooxidation (e.g., carbonyl group formation) .

Propriétés

IUPAC Name |

(2-chlorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAXMPCQUQCCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641761 | |

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-87-0 | |

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.